N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-4-3-7-19-8-13)21-14-9-20-22(10-14)11-15-12-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFBFVBXLGPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂. Its structure features a pyrazole ring linked to a nicotinamide moiety and a 2,3-dihydrobenzo[b][1,4]dioxin substituent, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various pyrazole derivatives and nicotinamide under controlled conditions. The specific synthetic pathway can influence the yield and purity of the product.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Pyrazole B | A549 (Lung) | 15.0 | Cell cycle arrest |
| N-(...) | Various | TBD | TBD |
Antimicrobial Activity
This compound has shown potential antimicrobial properties against several bacterial strains. In vitro assays indicate that it disrupts bacterial cell membranes and inhibits growth.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating pathways associated with inflammation. It has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.
Case Studies
- Anticancer Study : A study evaluated the effects of N-(...) on MCF-7 and A549 cells. Results indicated significant inhibition of cell growth with an IC50 value suggesting strong anticancer potential.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against E. coli and S. aureus. The compound demonstrated effective inhibition at concentrations as low as 20 µg/mL.
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, N-(...) reduced nitric oxide production significantly compared to controls.
The biological activity of this compound can be attributed to:
- Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulating Signaling Pathways : It can interfere with signaling pathways that regulate inflammation and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine-Pyrazole Motifs
N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Structure: Features a benzodioxine-carboxamide linked to a pyrazole-bearing phenyl group via an ethoxy-dimethylamino chain.
- Activity: Acts as a selective ROCK2 inhibitor, demonstrating efficacy in reducing malignancy in Ewing sarcoma models. The dimethylamino-ethoxy chain enhances solubility and cellular uptake compared to the target compound’s nicotinamide group .
- Key Difference: The absence of nicotinamide and presence of a carboxamide-phenyl substituent alter target selectivity (ROCK2 vs.
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide
- Structure: Combines benzodioxine-carboxamide with quinoline and piperazine substituents.
- Activity: Developed as an HSF1 pathway inhibitor (CCT361814/NXP800), showing antiproliferative effects in ovarian cancer. The quinoline-piperazine moiety likely enhances DNA intercalation or protein binding, differing from the pyrazole-nicotinamide interaction in the target compound .
- Key Difference: Larger molecular weight (C39H40N6O4 vs. C20H16N4O3 for the target compound) and distinct pharmacokinetic profiles due to the quinoline group .
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Structure : Incorporates a benzothiazole ring and pyrazole-ethyl chain.
- The thiazole ring increases aromatic stacking capacity compared to the target compound’s simpler nicotinamide group .
Functional Analogues with Nicotinamide Derivatives
Silybin Derivatives (e.g., 12-Vinyl Dodecanedioate-23-O-silybin B)
- Structure: Benzodioxine fused to flavonolignan systems with esterified fatty acid chains.
- Activity : Antioxidant and hepatoprotective agents. Unlike the target compound, these derivatives lack pyrazole rings but utilize ester linkages for improved bioavailability .
- Key Difference : Higher molecular complexity (e.g., C39H45O13) and natural product origins contrast with the synthetic design of the target compound .
Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Disconnections
The molecule can be dissected into three primary fragments:
- 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl group : Derived from 1,2-dihydroxybenzene derivatives via cyclization with dihaloalkanes.
- 1H-Pyrazol-4-amine scaffold : Synthesized via Vilsmeier–Haack cyclization of hydrazones or Knorr pyrazole synthesis.
- Nicotinamide moiety : Introduced via late-stage amide coupling with nicotinic acid derivatives.
Synthetic Pathways
Two dominant pathways emerge:
- Pathway A : Sequential construction of the pyrazole core, followed by alkylation with the benzodioxane moiety and amidation.
- Pathway B : Pre-functionalization of the benzodioxane fragment before pyrazole cyclization and amide coupling.
Detailed Synthesis Protocols
Synthesis of the 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl Intermediate
Cyclization of 1,2-Dihydroxybenzene Derivatives
Methyl 2,3-dihydroxybenzoate (13 in) undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃ to yield methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ). Reduction of the ester to a hydroxymethyl group (LiAlH₄) followed by bromination (PBr₃) generates the key alkylating agent: 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine .
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dibromoethane | DMF | 80 | 72 |
| 1,2-Diiodoethane | Acetone | 60 | 68 |
| K₂CO₃ | THF | 70 | 65 |
Construction of the 1H-Pyrazol-4-amine Core
Hydrazone Formation and Cyclization
Condensation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one with hydrazine hydrate in acetic acid yields the hydrazone intermediate. Subsequent Vilsmeier–Haack reaction (POCl₃, DMF) induces cyclization to form 1-(2,3-dihydrobenzo[b]dioxin-2-yl)methyl-1H-pyrazol-4-amine.
Key Data :
Amide Coupling with Nicotinamide
Mixed Anhydride Method
The pyrazol-4-amine intermediate reacts with nicotinoyl chloride hydrochloride in anhydrous THF under N₂. Triethylamine (3 eq) is added to scavenge HCl, followed by stirring at 0°C→RT for 12 h.
Optimization Insights :
- Coupling Reagents : EDCl/HOBt vs. HATU. HATU improves yields to 78% compared to EDCl (62%).
- Solvent Effects : DMF > THF > DCM in terms of reaction efficiency (Table 2).
Table 2: Amidation Reaction Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 62 |
| HATU | DMF | 25 | 12 | 78 |
| T3P | THF | 40 | 6 | 71 |
Alternative Synthetic Routes and Modifications
Reductive Amination Strategy
A two-step approach involves:
- Aldehyde Intermediate : Oxidation of the hydroxymethyl group (KMnO₄, H₂O/acetone) to 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde.
- Reductive Amination : Reaction with 4-aminopyrazole using NaBH₃CN in MeOH, followed by nicotinamide coupling.
Advantages :
- Avoids harsh alkylation conditions.
- Enables modular substitution of the benzodioxane group.
Solid-Phase Synthesis for Library Generation
Immobilization of 4-nitro-1H-pyrazole on Wang resin, followed by reduction (SnCl₂/HCl) to the amine, alkylation with the bromomethyl-benzodioxane, and on-resin amidation with nicotinic acid derivatives.
Key Benefit : High-throughput synthesis of analogues for SAR studies.
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Opportunities
Steric Hindrance in Alkylation
The bulky benzodioxane group necessitates polar aprotic solvents (DMF, DMSO) and elevated temperatures (80°C) for efficient N-alkylation.
Amide Bond Stability
Nicotinamide derivatives are prone to hydrolysis under acidic conditions. Recommendations:
- Use anhydrous solvents.
- Avoid prolonged storage in protic media.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
